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Compound of Interest

Compound Name: Antimony trifluoride

Cat. No.: B1265598 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and

coordination geometry of antimony trifluoride (SbF₃), a compound of significant interest in

fluorine chemistry and materials science. This document is intended for researchers, scientists,

and professionals in drug development seeking a detailed understanding of the solid-state

characteristics of this inorganic fluoride.

Crystal Structure of Antimony Trifluoride
Antimony trifluoride crystallizes in the orthorhombic space group Ama2.[1][2][3] This non-

centrosymmetric arrangement gives rise to its interesting physical and chemical properties. The

three-dimensional network is constructed from interconnected antimony and fluorine atoms.

The unit cell parameters for the conventional cell of SbF₃ are summarized in the table below.
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Crystallographic Parameter Value

Crystal System Orthorhombic

Space Group Ama2 (No. 40)

a 4.82 Å - 4.95 Å

b 7.28 Å - 7.46 Å

c 7.14 Å - 7.26 Å

α 90.00°

β 90.00°

γ 90.00°

Volume ~250.48 Å³

Note: The range in lattice parameters reflects values from different experimental

determinations.[1][4]

Coordination Geometry
The coordination environment of both antimony and fluorine atoms in the SbF₃ crystal lattice is

complex and deviates from ideal geometries.

Antimony (Sb³⁺) Coordination
The antimony(III) cation is coordinated to six fluoride anions in a highly distorted octahedral

geometry.[2][4][5] This distortion is significant, leading some descriptions to characterize the

coordination polyhedron as a distorted corner-sharing SbF₆ pentagonal pyramid.[1]

A key feature of the Sb³⁺ coordination is the presence of two distinct sets of Sb-F bond lengths.

There are three short, covalent bonds with lengths in the range of 1.92 Å to 1.97 Å.[1][2][4]

Additionally, there are three longer, more ionic interactions with Sb-F distances of

approximately 2.51 Å to 2.61 Å.[1][2][4] This asymmetric coordination is a manifestation of the

stereochemically active lone pair of electrons on the Sb³⁺ ion.
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Fluorine (F¹⁻) Coordination
Within the SbF₃ structure, there are two crystallographically independent fluorine atoms.[1]

Each of these fluorine atoms is bonded to two antimony atoms, acting as bridging ligands. The

geometry around each fluorine atom is described as a distorted bent arrangement, with an Sb-

F-Sb bond angle of approximately 150 degrees.[1]

Experimental Protocols
The determination and refinement of the crystal structure of antimony trifluoride have been

primarily accomplished through single-crystal X-ray diffraction.

General Experimental Workflow for Single-Crystal X-ray Diffraction:

Crystal Growth: High-quality single crystals of SbF₃ are grown, typically from a suitable

solvent or by sublimation.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray

beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is

rotated. Data is collected over a wide range of angles to ensure a complete dataset.

Data Reduction: The raw diffraction data is processed to correct for experimental factors

such as background scattering, Lorentz polarization effects, and absorption. The intensities

of the reflections are integrated.

Structure Solution: The positions of the heavy antimony atoms are typically determined first

using methods such as the Patterson function or direct methods.

Structure Refinement: The positions of the fluorine atoms are located from the difference

Fourier map. The entire structure is then refined by least-squares methods, adjusting atomic

coordinates and thermal parameters to minimize the difference between the observed and

calculated structure factors.

The crystal structure of SbF₃ has been the subject of several investigations, with notable

redeterminations refining the atomic positions and bond parameters.[1][3][4]
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Visualizations
To aid in the understanding of the coordination environment within the SbF₃ crystal, the

following diagrams are provided.
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Caption: Distorted octahedral coordination of Sb³⁺ in SbF₃.

Coordination Geometry of F in SbF₃
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Caption: Distorted bent coordination of F¹⁻ in SbF₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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